![molecular formula C16H19N3O3 B2370648 2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]benzamide CAS No. 1001956-00-8](/img/structure/B2370648.png)
2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]benzamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has been shown to have potential therapeutic applications in various types of cancer, neurodegenerative diseases, and viral infections.
Scientific Research Applications
Antioxidant Activity
Amides, including benzamides, have been studied for their antioxidant potential. In vitro assays have shown that some synthesized benzamide compounds exhibit effective total antioxidant activity, free radical scavenging, and metal chelating properties. These properties are crucial in combating oxidative stress and preventing cellular damage .
Antibacterial Activity
The same benzamide derivatives were tested against both gram-positive and gram-negative bacteria. Researchers compared their efficacy with two control drugs. Understanding the antibacterial properties of this compound can contribute to the development of novel antimicrobial agents .
Drug Discovery and Medicinal Chemistry
Benzamides play a significant role in drug discovery. Their diverse applications include potential treatments for cancer, hyperactivity, hypercholesterolemia, and anti-inflammatory conditions. Researchers explore their pharmacological effects and optimize their structures for therapeutic purposes .
Industrial Applications
Beyond medicine, benzamides find use in industrial sectors such as plastics, rubber, paper, and agriculture. Their chemical properties make them valuable intermediates in various manufacturing processes .
Anti-Platelet Activity
Amide derivatives, including benzamides, have demonstrated anti-platelet activity. Understanding their effects on platelet aggregation can contribute to cardiovascular health research .
Structural Components in Biological Molecules
Amides are widespread in biological molecules, including proteins and natural products. Benzamides serve as building blocks in synthetic intermediates and commercial drugs. Their structural versatility makes them essential in various biochemical contexts .
properties
IUPAC Name |
2-[2-[(1-cyanocyclohexyl)amino]-2-oxoethoxy]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c17-11-16(8-4-1-5-9-16)19-14(20)10-22-13-7-3-2-6-12(13)15(18)21/h2-3,6-7H,1,4-5,8-10H2,(H2,18,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFTWKAONZYXDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC2=CC=CC=C2C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Fluorophenyl)carbamoyl]-3-fluorosulfonyloxybenzene](/img/structure/B2370565.png)
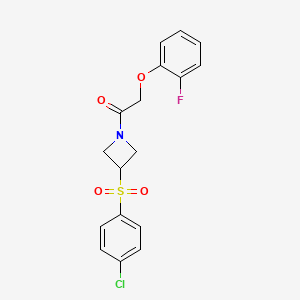
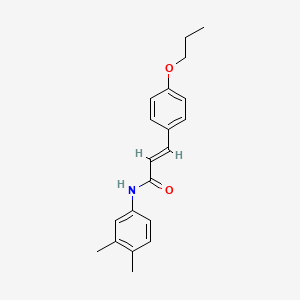
![N-[1-(4-Cyanophenyl)propan-2-yl]oxirane-2-carboxamide](/img/structure/B2370572.png)
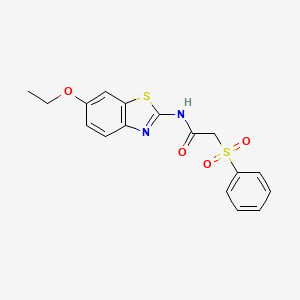
![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/structure/B2370575.png)
![2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2370578.png)
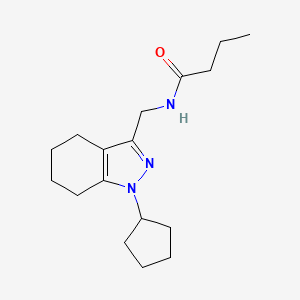
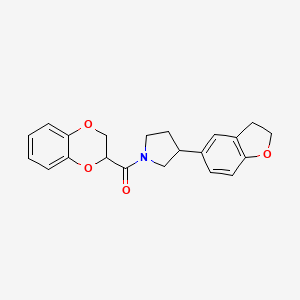
![1-(tert-butyl)-6-(3-methoxybenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2370581.png)
![2-{[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}acetohydrazide](/img/structure/B2370583.png)
![(1H-benzo[d][1,2,3]triazol-1-yl)(3-nitrophenyl)methanone](/img/structure/B2370585.png)
![6-amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2370586.png)
![2-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]-methylamino]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2370587.png)